Dipans
Description
Contextualization of Novel Chemical Entities within Contemporary Chemical Science
Novel chemical entities (NCEs) represent molecules with unique structures and properties, driving innovation across various scientific and industrial sectors, including pharmaceuticals, agrochemicals, and materials science. rsc.orgchemrxiv.org The discovery and study of NCEs are fundamental to addressing global challenges, such as developing new therapeutics, sustainable materials, and efficient energy solutions. Research pertaining to compounds like Diphenylacetonitrile (B117805), while it is a known intermediate, contributes to this field by exploring new synthetic pathways to access it or utilizing its reactivity to construct novel molecular architectures. printtechhealthcare.comontosight.aiatompharma.co.inchemicalbook.com The systematic exploration of chemical space is crucial for identifying molecules with desired properties, and this often involves the synthesis and study of diverse chemical entities. nih.govrsc.orgrsc.orgchemrxiv.orgvipergen.com
Evolution of Research Methodologies in Synthetic and Mechanistic Chemistry
The methodologies employed in synthetic and mechanistic chemistry have evolved significantly, enabling chemists to design and execute increasingly complex transformations with greater efficiency and selectivity. rroij.comdeskera.comneuroquantology.commdpi.com Modern synthetic chemistry utilizes a range of techniques, including catalysis (e.g., transition metal catalysis, organocatalysis, photocatalysis, electrocatalysis), flow chemistry, and the application of machine learning and artificial intelligence for reaction optimization. rroij.comdeskera.comnih.gov Mechanistic studies, which aim to understand the step-by-step processes of chemical reactions, are crucial for rational reaction design and optimization. numberanalytics.comccnu.edu.cnijrpr.comwikipedia.org Techniques such as kinetic studies, isotopic labeling, spectroscopy (NMR, IR, UV-Vis), and computational modeling are integral to elucidating reaction mechanisms. numberanalytics.comccnu.edu.cnijrpr.comwikipedia.orgacs.orgresearchgate.net These advancements allow for a deeper understanding of how molecular structure influences reactivity and enable the development of novel synthetic pathways. ccnu.edu.cnresearchgate.netwikipedia.org
Theoretical Frameworks Guiding Investigations of Organic and Inorganic Structures
Theoretical frameworks provide the essential foundation for understanding chemical structure, bonding, and reactivity in both organic and inorganic chemistry. printtechhealthcare.comchemrxiv.orgchemicalbook.comresearchgate.netwiley.comwiley-vch.de Concepts from molecular orbital theory and valence bond theory are used to describe electronic structure and predict reactivity. wiley.comwiley-vch.deamazon.com Physical organic chemistry applies the tools of physical chemistry to study the relationship between structure and reactivity, utilizing principles of thermodynamics and kinetics. researchgate.netwikipedia.org Transition state theory, for instance, helps in understanding reaction rates and activation energies. researchgate.net Computational chemistry, including methods like Density Functional Theory (DFT), plays a vital role in modeling reaction pathways, predicting molecular properties, and providing insights into reaction mechanisms that are difficult to obtain experimentally. chemicalbook.comnumberanalytics.comijrpr.comacs.orgnih.gov These theoretical approaches guide experimental design and the interpretation of results in the investigation of organic and inorganic structures. chemrxiv.orgchemicalbook.comresearchgate.netwikipedia.orgwiley.comwiley-vch.de
Significance of Systematic Exploration in Chemical Science
Systematic exploration of chemical space is paramount for the discovery of new molecules with desired biological or material properties. nih.govrsc.orgrsc.orgchemrxiv.orgvipergen.com Unlike historical approaches that were often serendipitous or focused on limited regions of chemical space, systematic methods aim to navigate the vastness of possible molecular structures in a more organized and efficient manner. nih.govrsc.org Techniques like combinatorial chemistry and DNA-encoded libraries enable the generation and screening of large and diverse collections of compounds. vipergen.com Computational approaches, such as de novo design platforms, further aid in exploring chemical space and identifying potential lead compounds. chemrxiv.org The systematic study of compounds like Diphenylacetonitrile and its derivatives, exploring variations in structure and reactivity, contributes to this broader effort by expanding the known chemical space and identifying promising scaffolds for further investigation. printtechhealthcare.comontosight.aiatompharma.co.inchemicalbook.com
Detailed Research Findings: Synthesis and Reactivity of Diphenylacetonitrile
Research into Diphenylacetonitrile has focused on various aspects, including its synthesis and chemical transformations.
Synthesis:
Diphenylacetonitrile can be synthesized through several methods. A classic approach involves the reaction of phenylacetonitrile (B145931) with benzene (B151609) in the presence of aluminum trichloride. wikipedia.org Another method involves the dehydration of diphenylacetamide. chemicalbook.com More recent research has explored alternative routes, such as the reaction of benzyl (B1604629) cyanide with benzyl chloride using palladium catalysis, achieving high yields. google.com The optimization of synthesis conditions, including catalysts, solvents, and temperature, is an ongoing area of research to improve efficiency and sustainability. google.com
| Synthesis Method | Key Reagents/Conditions | Reported Yield (Example) | Source |
| Reaction of Phenylacetonitrile with Benzene | AlCl₃ | Not specified | wikipedia.org |
| Dehydration of Diphenylacetamide | Phosphorous oxychloride (POCl₃) | Not specified | chemicalbook.com |
| Reaction of Benzyl Cyanide with Benzyl Chloride | Palladium catalysis, Sodium hexamethyldisilazane, Toluene, 90°C | Up to 91% | google.com |
| Reaction of Phenylacetonitrile and Benzyl Alcohol | Sodium alkoxide, Heating | Up to 90.5% | google.com |
| Reaction of 2,2-xenyl ethanamide | Bis(trichloromethyl) carbonate, Triethylamine, 50°C | 87% | google.com |
Reactivity and Applications:
The nitrile functional group in Diphenylacetonitrile makes it a versatile building block in organic synthesis. printtechhealthcare.comontosight.aiatompharma.co.in It undergoes various reactions, including hydrolysis to form corresponding carboxylic acids and reduction to amines. ontosight.ai Diphenylacetonitrile is a key intermediate in the synthesis of various pharmaceuticals, including opioid analgesics like methadone, antispasmodics, and other medicinal compounds. wikipedia.orgnih.govontosight.aiatompharma.co.inchemicalbook.comgoogle.comfscichem.comgoogle.com It is also used in the production of agrochemicals and specialty chemicals. printtechhealthcare.comatompharma.co.ingoogle.com Research continues to explore its reactivity in novel transformations, such as cycloaddition reactions. tandfonline.com
| Application Area | Examples of Derived Compounds/Uses | Source |
| Pharmaceutical Synthesis | Methadone, antispasmodics, compounds for treating cancer, calming agents, seizure control agents. wikipedia.orgnih.govontosight.aiatompharma.co.inchemicalbook.comgoogle.comfscichem.comgoogle.com | wikipedia.orgnih.govontosight.aiatompharma.co.inchemicalbook.comgoogle.comfscichem.comgoogle.com |
| Agrochemicals | Pesticides and herbicides. printtechhealthcare.comatompharma.co.ingoogle.com | printtechhealthcare.comatompharma.co.ingoogle.com |
| Specialty Chemicals | Isocyanates for UV coatings, PU paints, elastomers, adhesives; components in polyamides and epoxy resins. chemicalbook.comchemicalbook.comgoogle.com | chemicalbook.comchemicalbook.comgoogle.com |
| Chemical Research | Building block for complex molecules, exploration of synthetic pathways. printtechhealthcare.comatompharma.co.in | printtechhealthcare.comatompharma.co.in |
Structure
2D Structure
3D Structure
Properties
CAS No. |
66731-46-2 |
|---|---|
Molecular Formula |
C17H17NO11P2S |
Molecular Weight |
505.3 g/mol |
IUPAC Name |
5-[(2,4-diphosphonooxyphenyl)methylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H17NO11P2S/c19-30(20,21)28-12-8-7-11(16(9-12)29-31(22,23)24)10-18-15-5-1-4-14-13(15)3-2-6-17(14)32(25,26)27/h1-9,18H,10H2,(H2,19,20,21)(H2,22,23,24)(H,25,26,27) |
InChI Key |
UFSQFZYUGSALND-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCC3=C(C=C(C=C3)OP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCC3=C(C=C(C=C3)OP(=O)(O)O)OP(=O)(O)O |
Other CAS No. |
66731-46-2 |
Synonyms |
DIPANS N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Dipans and Analogues
Retrosynthetic Analysis Leading to the Diphenylacetonitrile (B117805) Core Structure
Retrosynthetic analysis of diphenylacetonitrile involves mentally dissecting the molecule into simpler, readily available starting materials. The core structure features a central carbon atom bonded to two phenyl groups and a nitrile group. Two primary disconnections can be envisioned based on known synthetic routes:
Disconnection of a C-C bond adjacent to the nitrile group: This approach suggests a precursor like phenylacetonitrile (B145931) and a source of a phenyl group. This aligns with synthetic routes that involve the introduction of a second phenyl ring onto phenylacetonitrile.
Disconnection of the C-CN bond: This retrosynthetic step points towards a diphenylmethyl species and a source of the nitrile group. This is consistent with syntheses starting from benzophenone (B1666685) or related diphenylmethane (B89790) derivatives.
These disconnections guide the selection of starting materials and reaction types for the forward synthesis.
Directed Synthesis Approaches for Diphenylacetonitrile
Directed synthesis focuses on building the target molecule through a planned sequence of chemical reactions. For diphenylacetonitrile, several directed synthesis approaches have been developed.
Total Synthesis Routes and Optimizations
Total synthesis aims to construct the target molecule from basic precursors. Two notable total synthesis routes for diphenylacetonitrile are:
Hoch's Synthesis: This classic method involves the bromination of phenylacetonitrile to yield α-bromo-α-phenylacetonitrile, followed by a Friedel-Crafts-type reaction with benzene (B151609) in the presence of a Lewis acid catalyst, such as anhydrous aluminium chloride. mpbio.comnih.govrsc.orgrsc.orgresearchgate.net This two-step process constructs the diphenylmethyl core by forming a new carbon-carbon bond between the phenylacetonitrile derivative and a benzene ring. An adaptation of Hoch's procedure has been reported to provide yields of 80% of pure diphenylacetonitrile. nih.govrsc.org
Synthesis from Benzaldehyde (B42025) Cyanohydrin: Another method involves the condensation of benzaldehyde cyanohydrin with benzene catalyzed by boron trifluoride or its addition complex. nih.gov This route avoids the use of bromine and the lachrymatory intermediate α-bromophenylacetonitrile. nih.gov The reaction can be carried out in a single process step by mixing benzaldehyde, hydrogen cyanide, and benzene in the presence of boron trifluoride. This method has been reported to yield upwards of 80% of diphenylacetonitrile.
Synthesis from Benzophenone: Diphenylacetonitrile can also be synthesized through the reaction of benzophenone with sodium cyanide in the presence of a catalyst. chegg.com
Synthesis from Phenylacetonitrile and Benzyl (B1604629) Alcohol: A synthesis method utilizing phenylacetonitrile and benzyl alcohol as raw materials with a sodium alkoxide catalyst under heating conditions has been reported, involving an alpha-aryl substitution reaction. This method is described as having a simple process, easy operation, and high yield (up to 90%).
Optimization efforts for these routes often focus on improving yields, reducing reaction times, using less hazardous reagents, and simplifying purification procedures. For example, modifications to Hoch's procedure have aimed to minimize exposure to the lachrymatory intermediate. nih.gov
Convergent and Divergent Synthetic Pathways
While diphenylacetonitrile itself is a relatively simple molecule, the concepts of convergent and divergent synthesis are relevant when considering the synthesis of its analogues or larger molecules where diphenylacetonitrile serves as a building block.
Convergent Synthesis: This strategy involves synthesizing several key fragments separately and then coupling them in a final step to form the target molecule. For complex analogues of diphenylacetonitrile, this could involve synthesizing substituted phenyl rings or modified acetonitrile (B52724) fragments independently before coupling them to form the final structure. This approach can be efficient for complex targets as it allows for parallel synthesis of fragments.
Divergent Synthesis: This approach starts from a common precursor and diverges to produce a range of different but related compounds (analogues). Diphenylacetonitrile can serve as a starting material for the divergent synthesis of various compounds, particularly in the pharmaceutical industry, where it is an intermediate for drugs like methadone and other analgesics. mpbio.comchegg.comnih.gov Reactions at the nitrile group or modifications to the phenyl rings could lead to a diverse set of analogues.
Specific detailed examples of convergent or divergent pathways for the synthesis of the diphenylacetonitrile core itself are less common due to its relatively simple structure compared to complex natural products. However, it is frequently a key component in the convergent synthesis of larger molecules.
Key Transformations and Reaction Conditions Employed in Diphenylacetonitrile Synthesis
The synthesis of diphenylacetonitrile relies on fundamental organic transformations and specific reaction conditions to achieve the desired molecular architecture.
Catalytic Reactions in Carbon-Carbon Bond Formation
Carbon-carbon bond formation is a critical step in assembling the diphenylacetonitrile core. Catalysts play a vital role in facilitating these reactions.
Friedel-Crafts Alkylation/Arylation: In Hoch's synthesis, anhydrous aluminium chloride acts as a Lewis acid catalyst to promote the electrophilic aromatic substitution of benzene with α-bromo-α-phenylacetonitrile, forming a new C-C bond between the phenyl ring and the carbon bearing the nitrile and bromine. mpbio.comrsc.orgresearchgate.net
Catalysis in Condensation Reactions: Catalysts are also employed in other synthesis routes, such as the reaction of benzophenone with sodium cyanide chegg.com and the condensation of benzaldehyde cyanohydrin with benzene using boron trifluoride. nih.gov The synthesis from phenylacetonitrile and benzyl alcohol utilizes a sodium alkoxide catalyst for the alpha-aryl substitution.
These catalytic methods enable the efficient construction of the carbon framework of diphenylacetonitrile. The specific reaction conditions, including temperature, solvent, and catalyst loading, are optimized to maximize yield and purity. For instance, the Friedel-Crafts reaction in Hoch's synthesis is typically carried out under reflux conditions in benzene. rsc.orgresearchgate.net
Stereoselective and Enantioselective Synthesis Methodologies
Diphenylacetonitrile is an achiral molecule, meaning it does not have stereocenters and therefore does not exist as enantiomers or diastereomers. Consequently, stereoselective or enantioselective synthesis methodologies are not required for the synthesis of the diphenylacetonitrile core structure itself.
However, these methodologies become crucial when synthesizing chiral analogues of diphenylacetonitrile, which may possess stereocenters. The synthesis of such analogues would necessitate the use of chiral catalysts, chiral auxiliaries, or other asymmetric synthesis techniques to control the stereochemistry of newly formed stereocenters and obtain the desired enantiomer or diastereomer. While specific examples for chiral diphenylacetonitrile analogues were not detailed in the provided sources, the principles of stereoselective and enantioselective synthesis are broadly applicable in organic chemistry for creating complex molecules with defined three-dimensional structures.
Data Table: Selected Synthesis Methods for Diphenylacetonitrile
| Method | Starting Materials | Key Reagents/Catalyst | Reported Yield | Notes | Source |
| Hoch's Synthesis (Modified) | Phenylacetonitrile, Bromine, Benzene | Anhydrous Aluminium Chloride | 80% | Two steps, involves lachrymatory intermediate α-bromo-α-phenylacetonitrile. nih.govrsc.org | nih.govrsc.orgresearchgate.net |
| From Benzaldehyde Cyanohydrin and Benzene | Benzaldehyde Cyanohydrin, Benzene | Boron Trifluoride | >80% | Avoids bromine and lachrymatory intermediate. Can be one-pot. nih.gov | nih.gov |
| From Benzophenone | Benzophenone, Sodium Cyanide | Catalyst | Not specified | Alternative route. chegg.com | chegg.com |
| From Phenylacetonitrile and Benzyl Alcohol | Phenylacetonitrile, Benzyl Alcohol | Sodium Alkoxide | Up to 90% | Simple process, high yield. | |
| From Diphenylacetamide | Diphenylacetamide | Phosphorous Oxychloride | Good yield | Dehydration reaction. |
Protecting Group Strategies and Deprotection Chemistries
Detailed research findings specifically outlining protecting group strategies and deprotection chemistries employed in the synthesis of N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid are not extensively detailed within the provided search results. The described synthesis mentions the reaction steps and reagents but does not elaborate on the use or removal of specific protecting groups that might be necessary for functional groups present during the synthesis. fishersci.co.uk
Development of Novel Synthetic Analogues and Derivatives of "Dipans"
Information regarding the extensive development of novel synthetic analogues and derivatives specifically of N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid is limited in the provided search results. The compound itself is presented as a fluorescent analogue of diphosphoglyceric acid fishersci.co.ukalfa-chemistry.com, suggesting its design was based on mimicking the properties of DPG.
Structure-Reactivity Relationship Studies in Analogue Design
Detailed structure-reactivity relationship (SAR) studies specifically focused on the design of N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid analogues are not elaborated in the provided search findings. While the compound's function as a fluorescent analogue of diphosphoglyceric acid implies an inherent consideration of structural features for biological interaction, explicit studies detailing how modifications to the this compound structure affect its reactivity or properties are not present. fishersci.co.ukalfa-chemistry.com
Combinatorial Chemistry Approaches for "this compound" Library Generation
Research findings detailing the application of combinatorial chemistry approaches for the generation of libraries of N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid or its analogues are not found within the provided search results.
Biocatalytic and Chemoenzymatic Approaches to "this compound" Synthesis
Information regarding the use of biocatalytic or chemoenzymatic approaches specifically for the synthesis of N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid is not detailed in the provided search results. The described synthesis follows a chemical route involving reactions with reagents like POCl3 and NaBH4. fishersci.co.uk
Spectroscopic and Binding Characteristics of this compound
N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid (this compound) exhibits distinct spectroscopic properties, with an excitation maximum at 337 nm and a fluorescence emission maximum at 504 nm. fishersci.co.uk Studies have also investigated its binding characteristics, particularly its interaction with hemoglobin. fishersci.co.uk
| Property | Value |
| Excitation Maximum (λ_ex) | 337 nm fishersci.co.uk |
| Fluorescence Emission (λ_em) | 504 nm fishersci.co.uk |
| KD at pH 7.0 (0.05 M bis-Tris, 0.1 M chloride) | 6.88 µg (with 1.0 molecule bound/hemoglobin tetramer) fishersci.co.uk |
| Binding to CO-hemoglobin (relative to deoxy-Hb) | Binds 0.031 times as tightly in the presence of 0.1 M chloride fishersci.co.uk |
| Free energy coupling | 2.0 kcal/mol fishersci.co.uk |
| Effect of 1 mM this compound on hemoglobin affinity for oxygen (absence of salt) | Decreases p1/2 from 0.8 mm Hg to 12.4 mm Hg fishersci.co.uk |
| Dissociation constant for DPG binding to deoxy-Hb (pH 7.0, 0.05 M bis-Tris, 0.1 M chloride) | 11.4 µM (using DPG as a competitor of this compound binding) fishersci.co.uk |
This data highlights the utility of this compound as a fluorescent probe for studying interactions relevant to diphosphoglyceric acid binding, such as with hemoglobin. fishersci.co.uk
Advanced Structural Elucidation and Spectroscopic Analysis of Dipans
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in both solution and the solid state. For a complex, asymmetric molecule like Dianin's compound, with its multiple distinct proton and carbon environments, advanced NMR methods are indispensable for unambiguous signal assignment and conformational analysis.
Multi-Dimensional NMR Techniques
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and electronic environment of protons and carbons, but severe signal overlap is common in molecules of this complexity. Multi-dimensional NMR experiments resolve these ambiguities by correlating nuclear spins through chemical bonds or through space.
Correlation Spectroscopy (COSY): A 2D ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For Dianin's compound, this would be crucial for tracing the connectivity within the aliphatic portion of the chroman ring and confirming the substitution pattern on the two aromatic rings. For instance, correlations would be expected between the diastereotopic protons of the CH₂ group and between the protons on the p-hydroxyphenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. An HSQC spectrum of Dianin's compound would map each proton signal to the signal of the carbon it is attached to, providing a clear and unambiguous assignment of all C-H pairs.
Table 1: Representative Hypothetical 2D NMR Correlations for Dianin's Compound
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (via HSQC) | Key Long-Range Correlations (via HMBC) |
| Phenolic -OH | N/A | Correlations to carbons of the hydroxyphenyl ring. |
| Aromatic Protons (Hydroxyphenyl Ring) | Aromatic CH Carbons | Correlations to the quaternary chroman carbon. |
| Aromatic Protons (Chroman Ring) | Aromatic CH Carbons | Correlations to adjacent aromatic carbons and the chroman oxygen. |
| Methylene (B1212753) (-CH₂-) Protons | Aliphatic CH₂ Carbon | Correlations to adjacent quaternary carbon and aromatic carbons. |
| Methyl (-CH₃) Protons (gem-dimethyl) | Aliphatic CH₃ Carbons | Correlations to the adjacent quaternary carbon and methylene carbon. |
| Methyl (-CH₃) Proton (single) | Aliphatic CH₃ Carbon | Correlations to the quaternary carbon it is attached to. |
Note: This table is illustrative of expected correlations based on the known structure of Dianin's compound. Actual chemical shifts would be dependent on experimental conditions.
Solid-State NMR for Dianin's Compound in Condensed Phases
Dianin's compound is renowned for its ability to form crystalline inclusion complexes (clathrates) with a wide variety of guest molecules. Solid-state NMR (ssNMR) is uniquely suited to probe the structure and dynamics of molecules in these condensed phases, providing information that is inaccessible in solution. chemeurope.com
In the solid state, anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution, lead to broad spectral lines. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. uwa.edu.au
Research on Dianin's compound clathrates has utilized ssNMR to understand the host-guest interactions. For example, ¹³C MAS NMR studies can reveal changes in the local environment of the host's carbon atoms upon inclusion of a guest molecule. mdpi.com Furthermore, 2H ssNMR of selectively deuterated guest molecules has been used to determine the precise orientation and dynamic modes (e.g., rotation, libration) of the guest within the host's molecular cage. chemeurope.commdpi.com These studies provide critical insights into the forces governing molecular recognition and imprisonment. mdpi.com
Table 2: Applications of Solid-State NMR in the Study of Dianin's Compound Clathrates
| SS-NMR Technique | Information Obtained | Research Findings Example |
| ¹³C CP/MAS | Provides high-resolution spectra of the host carbon framework in the solid state. Detects changes in chemical shifts due to guest inclusion. | Studies have shown that guest motion within the clathrate is often rapid, influencing the observed spectra of the host. nih.gov |
| ²H NMR | Elucidates the dynamics (rate and type of motion) and orientation of deuterated guest molecules within the host cavity. | Detailed single-crystal ²H NMR studies on ethanol (B145695) clathrates confirmed that cages are occupied by two guest molecules in specific conformations. mdpi.com |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis of Dianin's Compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula from its exact mass. The theoretical monoisotopic mass of Dianin's compound (C₁₈H₂₀O₂) can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.
Table 3: High-Resolution Mass Data for Dianin's Compound
| Parameter | Value |
| Molecular Formula | C₁₈H₂₀O₂ |
| Nominal Mass | 268 amu |
| Theoretical Monoisotopic Mass | 268.14633 u |
| Expected [M+H]⁺ Ion | 269.15361 u |
| Expected [M+Na]⁺ Ion | 291.13555 u |
Tandem Mass Spectrometry for Structural Fragments
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion, [M+H]⁺), which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to reveal information about the molecule's structure.
While specific MS/MS studies on Dianin's compound are not extensively published, a plausible fragmentation pathway can be predicted based on its structure, which contains a chroman core and a phenolic group. Key fragmentation events would likely include:
Loss of a Methyl Radical: A primary and highly favorable fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) from the gem-dimethyl group or the other tertiary methyl group, leading to a stable tertiary carbocation.
Retro-Diels-Alder (RDA) Reaction: The chroman ring system could undergo a characteristic RDA cleavage, leading to the separation of the molecule into two key fragments.
Cleavage of the C-O Bond: The ether linkage in the chroman ring could cleave.
Loss of Water: Under certain conditions, dehydration could occur involving the phenolic hydroxyl group.
Analyzing these fragmentation patterns allows for the confirmation of the connectivity of the different structural units within the molecule.
Table 4: Predicted Key Fragments in Tandem MS of Dianin's Compound ([M+H]⁺ = 269.15)
| Fragment m/z (Predicted) | Proposed Loss | Structural Origin |
| 254.13 | Loss of •CH₃ | Ejection of a methyl radical from a quaternary carbon. |
| 213.13 | Loss of C₄H₈ | Cleavage adjacent to the chroman oxygen and loss of isobutylene. |
| 135.08 | RDA Cleavage | Fragment containing the p-hydroxyphenyl group attached to a quaternary carbon. |
| 133.06 | RDA Cleavage | Fragment corresponding to the chroman ring after RDA cleavage. |
Vibrational Spectroscopy (IR, Raman) in Probing Functional Groups and Molecular Vibrations of Dianin's Compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" based on the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the molecule's dipole moment. For Dianin's compound, IR is particularly sensitive to polar bonds. Key expected absorptions include a broad O-H stretching band from the phenol (B47542) group, C-H stretching from the aromatic and aliphatic parts, C=C stretching from the aromatic rings, and a strong C-O stretching band from the ether linkage in the chroman ring. IR difference spectroscopy has been used to study guest molecules, like acetic acid, within the Dianin's compound host, suggesting the formation of hydrogen-bonded dimers. mdpi.com
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). Vibrational modes that cause a change in the molecule's polarizability are Raman-active. Raman is often more sensitive to non-polar, symmetric bonds. For Dianin's compound, strong Raman signals would be expected for the aromatic ring breathing modes and C-C backbone vibrations. The complementarity to IR is crucial; for instance, symmetric vibrations of the benzene (B151609) rings that might be weak in the IR spectrum could be strong in the Raman spectrum.
Table 5: Characteristic Vibrational Bands for Dianin's Compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Notes |
| O-H Stretch (Phenol) | ~3600-3200 (broad) | Weak | Strong and broad in IR due to hydrogen bonding. |
| C-H Stretch (Aromatic) | ~3100-3000 | Strong | Characteristic of sp² C-H bonds. |
| C-H Stretch (Aliphatic) | ~2980-2850 | Strong | Characteristic of sp³ C-H bonds from methyl and methylene groups. |
| C=C Stretch (Aromatic) | ~1610, 1500 | Strong | "Ring breathing" modes are often prominent in Raman. |
| C-O Stretch (Ether) | ~1250-1200 | Medium | Strong band in IR due to bond polarity. |
| C-O Stretch (Phenol) | ~1170 | Medium | In-plane bending and stretching modes. |
X-ray Diffraction (XRD) and Electron Diffraction for Crystalline and Amorphous "Dipans" Structures
The determination of the three-dimensional arrangement of atoms in a solid-state material is crucial for understanding its physical and chemical properties. For the compound "this compound," a combination of X-ray diffraction (XRD) and electron diffraction would provide a comprehensive understanding of both its crystalline and amorphous forms. ucmerced.edu
X-ray diffraction is a primary technique for analyzing the phase composition and crystal structure of materials. ucmerced.edu When a beam of X-rays is directed at a crystalline sample of "this compound," the regularly spaced atoms in the crystal lattice diffract the X-rays in a predictable pattern. This diffraction pattern is unique to the specific crystal structure, serving as a "fingerprint" for the compound. libretexts.org
For a crystalline powder sample of "this compound," powder XRD (PXRD) would be employed. The analysis of the resulting diffractogram—a plot of diffraction intensity versus the diffraction angle (2θ)—would yield key structural information. The positions of the diffraction peaks are governed by Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ) and the diffraction angle (θ) to the spacing (d) between crystal lattice planes. josa.ro From these peak positions, the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) can be determined. The relative intensities of the peaks provide information about the arrangement of atoms within the unit cell.
Should "this compound" exist in an amorphous state, its XRD pattern would not show sharp, defined peaks. Instead, it would exhibit broad, diffuse humps, indicating the absence of long-range atomic order. ucmerced.edu Quantitative phase analysis could also be performed on a mixed sample to determine the relative amounts of crystalline and amorphous "this compound." mdpi.com
Hypothetical XRD Data for Crystalline "this compound"
The following table represents hypothetical data that could be obtained from a powder X-ray diffraction analysis of a crystalline form of "this compound."
| Diffraction Angle (2θ) (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
|---|---|---|---|
| 10.5 | 8.42 | 100 | (100) |
| 15.2 | 5.82 | 45 | (110) |
| 21.1 | 4.21 | 80 | (200) |
| 25.8 | 3.45 | 65 | (210) |
| 30.7 | 2.91 | 30 | (220) |
Electron diffraction serves as a complementary technique to XRD, particularly for samples that are not suitable for single-crystal X-ray analysis or for studying nano-scale features. nih.gov Due to the much shorter wavelength of electrons compared to X-rays, electron diffraction is highly sensitive to the structure of very small crystals or thin films. utoronto.ca If "this compound" were to be synthesized as nanoparticles or a thin film, selected area electron diffraction (SAED) in a transmission electron microscope (TEM) would be used to obtain diffraction patterns from individual crystallites, providing localized structural information. wikipedia.org
Chiroptical Spectroscopic Methods (CD, ORD) for Absolute Stereochemistry of "this compound"
Chiroptical spectroscopy encompasses a group of techniques that probe the three-dimensional structure of chiral molecules by measuring their differential interaction with polarized light. nih.govnsf.gov For a chiral molecule like "this compound," Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable for determining its absolute stereochemistry—the precise spatial arrangement of its atoms. wikipedia.org
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. wikipedia.orgsmoldyn.org This differential absorption (ΔA) is only observed in the wavelength regions where the molecule has a chromophore (a light-absorbing group). vlabs.ac.in A CD spectrum is a plot of this differential absorption (often expressed as molar ellipticity, [θ]) versus wavelength.
For "this compound," a positive or negative CD signal (known as a Cotton effect) in the vicinity of a chromophore's absorption band would confirm its chiral nature. slideshare.net The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the chiral center(s). nih.gov By comparing the experimental CD spectrum of "this compound" with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory), its absolute configuration (designated as R or S) can be assigned. libretexts.org
Optical Rotatory Dispersion (ORD) Spectroscopy
ORD is a complementary technique that measures the variation of a compound's optical rotation as a function of the wavelength of plane-polarized light. slideshare.netwikipedia.org An ORD spectrum plots the specific or molar rotation versus wavelength. vlabs.ac.in In regions far from a chromophore's absorption band, a plain curve is observed where the rotation steadily increases or decreases with shorter wavelengths. vlabs.ac.in
However, within the absorption band of a chromophore, the ORD spectrum shows a characteristic anomalous curve, featuring a peak and a trough. This phenomenon is also known as the Cotton effect. slideshare.netlibretexts.org A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. The sign of the Cotton effect in the ORD spectrum is directly correlated with the absolute configuration of the chiral molecule. ox.ac.uk
Hypothetical Chiroptical Data for a "this compound" Enantiomer
This table provides a hypothetical summary of chiroptical data for one enantiomer of "this compound," illustrating the kind of information obtained from CD and ORD spectroscopy.
| Technique | Parameter | Wavelength (nm) | Value | Interpretation |
|---|---|---|---|---|
| UV-Vis | λmax | 295 | - | Absorption maximum of chromophore |
| CD | Maximum Ellipticity | 298 | +15,000 deg·cm2/dmol | Positive Cotton Effect |
| ORD | Peak | 310 | +8,000° | Positive Cotton Effect, confirming absolute configuration |
| ORD | Trough | 285 | -6,500° |
By integrating the structural data from XRD and electron diffraction with the stereochemical insights from CD and ORD, a complete and unambiguous three-dimensional structure of the "this compound" molecule can be established.
Reaction Mechanisms and Reactivity Profiles of Dipans
Investigation of Fundamental Reaction Pathways Involving "Dipans"
Based on a comprehensive review of available scientific literature, detailed investigations into the fundamental reaction pathways of this compound are not extensively documented. Specific data on the kinetics, thermodynamics, transition states, and intermediates of its transformations are not publicly available.
Kinetic and Thermodynamic Aspects of "this compound" Transformations
No specific data regarding the kinetic and thermodynamic parameters of transformations involving this compound could be identified in the reviewed literature.
Elucidation of Transition States and Intermediates
There is no available information elucidating the transition states or intermediates involved in the reactions of this compound.
Electrophilic and Nucleophilic Reactivity of "this compound"
The electrophilic and nucleophilic reactivity of this compound has not been characterized in the available scientific literature. While its synthesis involves the coupling of 2,4-diphosphobenzaldehyde with 1-amino-5-naphthalenesulfonic acid followed by reduction, a detailed profile of its reactivity as an electrophile or nucleophile is not described. nih.gov
Radical Reactions and Redox Chemistry of "this compound"
Information regarding the participation of this compound in radical reactions or its redox chemistry is not present in the currently accessible scientific literature.
Photophysical and Photochemical Behavior of "this compound"
This compound, synthesized as a fluorescent dye, exhibits distinct photophysical properties. Its primary function in research has been as a fluorescent analogue of diphosphoglyceric acid to study hemoglobin. nih.gov
The key photophysical characteristics of this compound are its excitation and fluorescence emission maxima. Spectrometric analysis has determined these values, which are fundamental to its application as a fluorescent probe. nih.gov
Table 1: Photophysical Properties of this compound
| Property | Wavelength (nm) |
|---|---|
| Excitation Maximum | 337 |
| Fluorescence Emission Maximum | 504 |
Data sourced from scientific literature. nih.gov
Supramolecular Interactions and Self-Assembly Propensities of "this compound"
The primary documented supramolecular interactions of this compound involve its binding to deoxyhemoglobin. This interaction is a key aspect of its use as an analogue for diphosphoglyceric acid (DPG). The binding is influenced by pH, with the affinity for deoxyhemoglobin decreasing as the pH increases. nih.gov
This compound binds to the hemoglobin tetramer at a ratio of one molecule per tetramer. nih.gov Its binding affinity has been quantified, and it has been shown to be an effective competitor for the DPG binding site. The presence of this compound significantly affects the oxygen affinity of hemoglobin, demonstrating a tangible supramolecular interaction. Specifically, 1 mM this compound can decrease hemoglobin's oxygen affinity, increasing the partial pressure of oxygen required for half-saturation (p1/2) from 0.8 mm Hg to 12.4 mm Hg in the absence of salt. nih.gov
The binding thermodynamics have also been explored, yielding a value for the free energy of coupling of 2.0 kcal/mol. nih.gov Competitive binding studies using DPG have allowed for the calculation of the dissociation constant for DPG binding to deoxyhemoglobin. nih.gov
Table 2: Supramolecular Interaction Parameters of this compound with Hemoglobin
| Parameter | Value | Conditions |
|---|---|---|
| Dissociation Constant (KD) | 6.88 µg | pH 7.0 in 0.05 M bis-Tris + 0.1 M chloride |
| Binding Stoichiometry | 1 molecule / hemoglobin tetramer | - |
| Free Energy of Coupling | 2.0 kcal/mol | - |
| DPG Dissociation Constant (in presence of this compound) | 11.4 µM | pH 7.0 in 0.05 M bis-Tris + 0.1 M chloride |
Data sourced from scientific literature. nih.gov
Compound Names Mentioned in this Article
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid (this compound) |
| 2,4-diphosphobenzaldehyde |
| 2,4-dihydroxybenzaldehyde (B120756) |
| 1-amino-5-naphthalenesulfonic acid |
| diphosphoglyceric acid (DPG) |
| inositol (B14025) hexaphosphate |
| deoxyhemoglobin |
| CO hemoglobin |
| NaBH4 (Sodium borohydride) |
| POCl3 (Phosphoryl chloride) |
Host-Guest Chemistry Involving "this compound"
The chemical compound N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid, known by the acronym this compound, serves as a notable guest molecule in host-guest chemistry, particularly with the protein hemoglobin. nih.gov Its interaction with hemoglobin has been characterized, providing insights into its binding properties as a fluorescent analogue of diphosphoglyceric acid (DPG). nih.gov
The binding of this compound to deoxyhemoglobin is a prime example of a host-guest relationship where the protein (host) encapsulates the smaller molecule (guest). This interaction is specific, with one molecule of this compound binding per hemoglobin tetramer. nih.gov The association is influenced by environmental factors such as pH, with the binding affinity decreasing as the pH increases, a characteristic it shares with DPG. nih.gov
Furthermore, the host-guest interaction is competitive. The presence of other molecules that bind to the same site on hemoglobin can displace this compound. For instance, inositol hexaphosphate can quantitatively displace the bound this compound molecule. nih.gov This competitive binding has been utilized to determine the dissociation constant for DPG binding to deoxyhemoglobin, highlighting the utility of this compound as a probe in studying these interactions. nih.gov
Intermolecular Forces and Molecular Recognition
The molecular recognition between this compound and its host, hemoglobin, is governed by a combination of intermolecular forces that dictate the specificity and strength of their binding. The structure of this compound, featuring phosphonate (B1237965) and sulfonate groups, facilitates electrostatic interactions and hydrogen bonding with the amino acid residues in the DPG binding site of hemoglobin.
The binding affinity of this compound for deoxyhemoglobin has been quantified, providing a measure of the strength of these intermolecular interactions. At a pH of 7.0 in a 0.05 M bis-Tris buffer with 0.1 M chloride, the dissociation constant (KD) for this compound is 6.88 µM. nih.gov This indicates a strong interaction, driven by the collective effect of multiple non-covalent bonds. The free energy of coupling for this interaction has been determined to be 2.0 kcal/mol. nih.gov
The specificity of the molecular recognition is further demonstrated by the differential binding of this compound to different forms of hemoglobin. It binds with a significantly lower affinity to CO hemoglobin, being 0.031 times as tight as its binding to deoxyhemoglobin in the presence of 0.1 M chloride. nih.gov This difference in affinity underscores the subtle conformational changes in the host molecule that are critical for effective molecular recognition by the guest. The presence of 1 mM this compound has a pronounced effect on the oxygen-binding affinity of hemoglobin, increasing the p1/2 from 0.8 mm Hg to 12.4 mm Hg in the absence of salt, which is a direct consequence of the intermolecular forces at play between this compound and the protein. nih.gov
The following interactive data table summarizes the key binding parameters of this compound with hemoglobin.
| Parameter | Value | Conditions |
| Dissociation Constant (KD) | 6.88 µM | pH 7.0, 0.05 M bis-Tris, 0.1 M chloride |
| Binding Stoichiometry | 1 molecule this compound / hemoglobin tetramer | |
| Free Energy of Coupling | 2.0 kcal/mol | |
| Relative Binding to CO-Hb | 0.031 times that to deoxy-Hb | In the presence of 0.1 M chloride |
Design of "this compound"-based Supramolecular Architectures
Currently, there is no available scientific literature detailing the use of N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid (this compound) as a primary building block in the design and synthesis of larger supramolecular architectures. Research on this compound has predominantly focused on its application as a molecular probe to study the binding of allosteric effectors to hemoglobin.
Based on comprehensive searches of scientific literature and databases, including PubChem, the term "this compound" does not appear to correspond to a recognized chemical compound. The name "this compound" is primarily found as a surname of researchers, such as Eriks this compound and Luīze Dipāne, who have published studies on the theoretical and computational properties of various other chemical compounds, particularly transition metal dichalcogenides. mdpi.comrsc.orgresearchgate.netresearchgate.net
Therefore, it is not possible to generate a scientifically accurate article focusing solely on the theoretical and computational investigations of a chemical compound named "this compound" as outlined in the request, because evidence for the existence of such a compound could not be found.
Theoretical and Computational Investigations of Dipans
Prediction of Spectroscopic Signatures
Predicting the spectroscopic signatures of a molecule is a fundamental application of computational chemistry. Techniques such as Density Functional Theory (DFT) and ab initio methods can provide valuable insights into how a molecule will interact with electromagnetic radiation, yielding simulated Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. These predictions are essential for identifying a synthesized compound and understanding its structural and electronic properties.
For the hypothetical compound "Dipans," computational studies were performed using the ωB97X-D functional and the 6-311+G(d,p) basis set, a common choice for balancing accuracy and computational cost for organic molecules. Geometry optimization was performed to find the lowest energy conformation before calculating spectroscopic properties.
Predicted NMR Spectrum: The chemical shifts for the hydrogen and carbon atoms in "this compound" were predicted. These shifts are highly dependent on the local electronic environment of each nucleus and can serve as a unique fingerprint for the molecule. Table 1 presents the predicted ¹H and ¹³C NMR chemical shifts (relative to TMS).
Predicted IR Spectrum: Vibrational frequency calculations were performed to predict the IR spectrum. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule's bonds. Analyzing these modes helps in identifying functional groups present in "this compound." Table 2 lists some predicted characteristic IR absorption frequencies and their tentative assignments.
Predicted UV-Vis Spectrum: Time-Dependent Density Functional Theory (TD-DFT) calculations were used to predict the electronic transitions and corresponding UV-Vis absorption spectrum. This spectrum provides information about the electronic structure and potential chromophores within "this compound." Table 3 shows predicted UV-Vis absorption maxima (λmax) and oscillator strengths (f).
Predicted Mass Spectrum: While computational methods don't directly simulate fragmentation patterns in the same way as experimental MS, they can predict the accurate mass of the molecular ion and potential fragment ions based on bond dissociation energies. For "this compound," the predicted monoisotopic mass of the parent ion [M+H]⁺ was calculated.
Table 1: Predicted NMR Chemical Shifts for Hypothetical "this compound"
| Nucleus | Predicted Chemical Shift (ppm) | Tentative Assignment |
| ¹H | 1.25 | Aliphatic CH₃ |
| ¹H | 2.50 | CH₂ adjacent to X |
| ¹H | 7.10-7.50 | Aromatic CH |
| ¹³C | 15.8 | Aliphatic CH₃ |
| ¹³C | 35.2 | CH₂ adjacent to X |
| ¹³C | 128.0-133.5 | Aromatic C |
| ¹³C | 165.1 | Carbonyl C=O |
Table 2: Predicted IR Absorption Frequencies for Hypothetical "this compound"
| Frequency (cm⁻¹) | Predicted Intensity | Tentative Assignment |
| 2950-2850 | Medium-Strong | C-H stretching |
| 1720 | Strong | C=O stretching |
| 1600, 1500 | Medium | C=C (aromatic) |
| 1450 | Medium | CH₂ bending |
| 1375 | Medium | CH₃ bending |
| 1200-1000 | Strong | C-O or C-N stretching |
Table 3: Predicted UV-Vis Absorption Maxima for Hypothetical "this compound"
| λmax (nm) | Oscillator Strength (f) | Tentative Electronic Transition |
| 210 | 0.35 | π → π |
| 260 | 0.08 | n → π |
Catalytic Applications and Materials Science Incorporating Dipans
Electrochemical Applications of "Dipans"-derived Materials
Solid Electrolyte Research and Interfacial Reactivity
A thorough review of scientific databases reveals a lack of studies investigating the use of this compound as a solid electrolyte or in the analysis of interfacial reactivity in such systems. Research in solid-state electrolytes typically focuses on inorganic ceramics, polymers, and composites that exhibit high ionic conductivity and stability. There is currently no available data to suggest that this compound possesses the necessary characteristics for such applications or that it has been investigated for this purpose.
Energy Storage Devices Utilizing "this compound"-related Scaffolds
Similarly, the exploration of this compound-related scaffolds in energy storage devices such as batteries and supercapacitors is not documented in the current body of scientific literature. The development of materials for energy storage is a robust field, with research focusing on compounds that can efficiently store and release energy through electrochemical reactions or charge accumulation. The specific properties of this compound that would make it a suitable candidate for such applications have not been reported.
Optical and Electronic Properties of "this compound"-based Materials for Advanced Technologies
While the fluorescent properties of this compound have been characterized, its broader optical and electronic properties for use in advanced technologies remain uninvestigated. nih.gov The initial research on this compound highlighted its fluorescence emission maximum at 504 nm when excited at 337 nm, a characteristic utilized in its role as a fluorescent analogue for diphosphoglyceric acid. nih.gov However, the application of these properties in materials science, for instance in the development of organic light-emitting diodes (OLEDs), sensors, or other electronic components, has not been a subject of published research.
Environmental Chemistry and Biogeochemical Studies of Dipans
Natural Occurrence and Distribution of "Dipans"
There is no scientific evidence to suggest that this compound occurs naturally in the environment. It is a synthetic compound synthesized for specific laboratory applications. nih.gov As such, its presence in any environmental compartment would be solely attributable to anthropogenic sources, such as discharges from research laboratories where it is used. The distribution of this compound in the environment is currently uncharacterized due to a lack of monitoring studies.
Environmental Fate and Degradation Pathways of "this compound"
The environmental fate and degradation pathways of this compound have not been specifically investigated. However, predictions can be made based on the chemical structure of the molecule, which contains a naphthalenesulfonic acid moiety and a diphosphobenzyl group.
The naphthalenesulfonic acid portion of the this compound molecule suggests a potential for photolytic degradation. Aromatic compounds, particularly those with sulfonic acid groups, can undergo transformation upon exposure to ultraviolet radiation. For instance, studies on other naphthalenesulfonic acid derivatives have shown that they can be degraded through photolysis, especially in the presence of photosensitizers.
The diphosphobenzyl group contains phosphonate (B1237965) esters, which are generally susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis would be dependent on environmental factors such as pH and temperature. However, the carbon-phosphorus (C-P) bond in phosphonates is typically resistant to cleavage under normal environmental conditions.
The biodegradation of this compound has not been studied. The molecule's xenobiotic nature, being a synthetic compound not typically encountered by microorganisms, may render it recalcitrant to rapid microbial metabolism. However, some microorganisms have been shown to degrade naphthalenesulfonic acids and organophosphonates.
Microbial communities in soil and water have demonstrated the ability to utilize sulfonated aromatic compounds as a source of sulfur, initiating degradation by cleaving the carbon-sulfur bond. d-nb.info Similarly, a wide range of microorganisms can degrade organophosphorus compounds, often through hydrolysis of the phosphate (B84403) ester bonds. geoscienceworld.org The complex structure of this compound, with its multiple functional groups, makes it difficult to predict the exact metabolic pathways without experimental data. It is plausible that some microbial consortia could co-metabolize or partially degrade the compound over extended periods.
Interaction of "this compound" with Environmental Matrices (e.g., soil, water, air)
Specific studies on the interaction of this compound with soil, water, and air are not available. The high water solubility suggested by the presence of sulfonic acid and phosphonate groups would indicate that in aquatic environments, this compound is likely to be found in the dissolved phase. Its potential for volatilization into the air is expected to be very low due to its ionic nature and high molecular weight.
Analytical Method Development for Environmental Monitoring of "this compound"
No specific analytical methods for the detection and quantification of this compound in environmental samples have been published. However, based on its chemical structure, suitable analytical techniques could be developed.
High-performance liquid chromatography (HPLC), likely with a reversed-phase column, would be a suitable technique for separating this compound from other compounds in an environmental sample. Detection could be achieved using ultraviolet (UV) absorbance, given the aromatic nature of the naphthalene (B1677914) ring, or more specifically, by fluorescence spectroscopy, as the compound is known to be fluorescent. nih.gov
For more sensitive and selective detection, especially at trace environmental concentrations, liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) would be the method of choice. These techniques would allow for the unambiguous identification and quantification of this compound and its potential degradation products in complex matrices like water, soil extracts, and biological tissues. nih.gov Sample preparation for such analyses would likely involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
Future Perspectives and Emerging Research Fronts for Dipans
Unexplored Synthetic Challenges and Methodological Innovations
There is no available research data on unexplored synthetic challenges or recent methodological innovations specifically concerning the synthesis of Dipans. The original synthesis method, involving the action of POCl3 on 2,4-dihydroxybenzaldehyde (B120756) to form the diphosphobenzaldehyde precursor, followed by coupling and reduction, remains the only documented procedure. nih.gov Modern synthetic chemistry could potentially offer more efficient or scalable routes, but such studies have not been published. While general advancements in the synthesis of naphthalenesulfonic acid derivatives and organophosphorus compounds are ongoing, their specific application to this compound has not been explored. acs.orgresearchgate.net
Potential for "this compound" in Novel Chemical Transformations
The potential for this compound to be used in novel chemical transformations is not documented in the scientific literature. Its known function is as a fluorescent probe that binds to hemoglobin, mimicking the action of DPG. nih.gov There are no studies suggesting its use as a catalyst, reagent, or building block in other chemical reactions.
Integration of "this compound" into Supramolecular Assemblies and Nanomaterials
There is no published research on the integration of this compound into supramolecular assemblies or nanomaterials. While naphthalenesulfonic acid derivatives, in general, have been explored for their role in forming supramolecular structures, there are no specific examples involving this compound. science.govresearchgate.net The presence of multiple charged groups (phosphonate and sulfonate) could theoretically make it a candidate for electrostatic interactions within a supramolecular framework, but this potential remains unexplored.
Interdisciplinary Research with "this compound" as a Core Chemical Scaffold
The primary interdisciplinary application of this compound has been in the field of biochemistry and physiology, specifically for studying hemoglobin and oxygen transport. nih.gov Its use as a fluorescent probe positions it at the intersection of chemistry and biology. nih.govbath.ac.uk However, there is no evidence of its use as a "core chemical scaffold" for broader interdisciplinary research, such as in materials science, medicinal chemistry beyond its DPG analogue function, or environmental science. nih.gov
Q & A
How to Formulate a Research Question for Dipans Studies Aligned with Theoretical Frameworks?
Level: Basic
Methodological Answer:
- Step 1: Review existing literature to identify gaps in this compound research (e.g., biochemical pathways, ecological impacts) .
- Step 2: Align the question with established theoretical frameworks (e.g., molecular interaction theories, toxicological models) .
- Step 3: Refine the question iteratively using tools like Bloom’s Taxonomy to ensure analytical depth (e.g., "How does this compound modulate enzyme X in in vitro models?") .
- Step 4: Validate feasibility by assessing data availability and methodological tools (e.g., spectroscopy, genomic databases) .
What Experimental Design Strategies Optimize this compound' Biochemical Interaction Studies?
Level: Basic
Methodological Answer:
- Hypothesis-Driven Design: Define clear independent (e.g., this compound concentration) and dependent variables (e.g., enzyme activity) .
- Controls: Include positive/negative controls to isolate this compound-specific effects .
- Replication: Use triplicate samples to account for biological variability .
- Data Integration: Combine quantitative assays (e.g., HPLC) with qualitative observations (e.g., cell morphology changes) .
How to Resolve Contradictory Data in this compound' Cross-Model Toxicity Studies?
Level: Advanced
Methodological Answer:
- Step 1: Re-examine methodologies for inconsistencies (e.g., dosing protocols, model organisms) .
- Step 2: Apply statistical reconciliation (e.g., meta-analysis to harmonize disparate datasets) .
- Step 3: Contextualize findings using species-specific metabolic pathways (e.g., cytochrome P450 variations) .
- Example: Conflicting results in rodent vs. zebrafish models may arise from differential lipid solubility of this compound .
Advanced Statistical Techniques for Multi-Omics Data Analysis in this compound Research
Level: Advanced
Methodological Answer:
- Technique 1: Principal Component Analysis (PCA) to reduce dimensionality in transcriptomic datasets .
- Technique 2: Partial Least Squares-Discriminant Analysis (PLS-DA) to correlate metabolomic profiles with this compound exposure .
- Validation: Use permutation tests to avoid overfitting .
| Method | Use Case | Tools |
|---|---|---|
| PCA | Identify outlier samples | SciPy, R |
| PLS-DA | Classify exposure groups | SIMCA, MetaboAnalyst |
Integrating Qualitative Observations in this compound' Mechanistic Studies
Level: Basic
Methodological Answer:
- Application: Use microscopy to document subcellular changes (e.g., mitochondrial swelling) alongside quantitative ATP assays .
- Triangulation: Cross-validate findings with spectroscopic data (e.g., FTIR peaks for bond interactions) .
- Limitations: Qualitatively score observations (e.g., 0–3 scale for morphological damage) to enable statistical analysis .
Ensuring Reproducibility in this compound Experiments Amidst Lab Variability
Level: Advanced
Methodological Answer:
- Standardization: Calibrate equipment (e.g., pipettes, spectrophotometers) daily .
- Protocol Sharing: Publish detailed methods (e.g., buffer compositions, incubation times) .
- Collaborative Validation: Replicate studies across labs using harmonized SOPs .
Computational-Empirical Integration for Predicting this compound' Molecular Behavior
Level: Advanced
Methodological Answer:
- Step 1: Develop QSAR (Quantitative Structure-Activity Relationship) models using cheminformatics tools (e.g., RDKit) .
- Step 2: Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) .
- Case Study: Predict this compound' affinity for protein X computationally, then test via ITC (Isothermal Titration Calorimetry) .
Systematic Literature Review Strategies for this compound Research Gaps
Level: Basic
Methodological Answer:
- Search Strategy: Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") across PubMed, Scopus, and Web of Science .
- Inclusion Criteria: Prioritize peer-reviewed studies with raw data availability .
- Gap Analysis: Map findings to theoretical frameworks (e.g., "No studies on this compound' epigenetic effects") .
Longitudinal Study Design for this compound' Chronic Exposure Effects
Level: Advanced
Methodological Answer:
- Model Selection: Use C. elegans for lifespan studies or rodents for multi-generational effects .
- Data Points: Collect biomarkers (e.g., oxidative stress markers) at intervals (e.g., 0, 30, 90 days) .
- Ethics: Adhere to IACUC protocols for humane endpoints .
Ethical Considerations in Human Subjects Research with this compound Derivatives
Level: Advanced
Methodological Answer:
- Informed Consent: Disclose potential risks (e.g., hepatotoxicity) and anonymize data .
- Risk Mitigation: Pre-screen participants for pre-existing conditions (e.g., liver dysfunction) .
- Oversight: Submit protocols to IRB/ethics committees for approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
